3-Fluoro-4-iodopyridin-2-amine

Medicinal Chemistry Scaffold Synthesis Cross-Coupling

Accessing polysubstituted pyridines typically requires lengthy protection-deprotection sequences. CAS 1269440-67-6 solves this with a pre-installed 2-amino group and differential halogens (I, F). - **Step Economy:** Iodine at C4 enables Suzuki/Sonogashira coupling; Fluorine at C3 permits subsequent nucleophilic displacement without orthogonal protection. - **MedChem Utility:** Privileged kinase hinge-binding scaffold; documented in GCN2, Aurora A, and Flt3 inhibitor patents. - **Supply:** Available for immediate R&D shipment from BenchChem.

Molecular Formula C5H4FIN2
Molecular Weight 238.004
CAS No. 1269440-67-6
Cat. No. B2757330
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoro-4-iodopyridin-2-amine
CAS1269440-67-6
Molecular FormulaC5H4FIN2
Molecular Weight238.004
Structural Identifiers
SMILESC1=CN=C(C(=C1I)F)N
InChIInChI=1S/C5H4FIN2/c6-4-3(7)1-2-9-5(4)8/h1-2H,(H2,8,9)
InChIKeyRNDRHBMMPKFNLJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Fluoro-4-iodopyridin-2-amine: Chemical Properties & Procurement


3-Fluoro-4-iodopyridin-2-amine (CAS 1269440-67-6) is a halogenated 2-aminopyridine derivative, characterized by the presence of an amino group at the 2-position, a fluorine atom at the 3-position, and an iodine atom at the 4-position on the pyridine ring . This specific substitution pattern renders it a valuable, functionalized scaffold in medicinal chemistry, primarily for the synthesis of kinase inhibitors and peptidomimetics [1]. Its utility is derived from the differential reactivity of its halogen substituents, which enables sequential, chemoselective functionalization in complex molecule construction [2].

Dual halogen scaffold: orthogonal C–I and C–F reactivity supports sequential, chemoselective diversification.
Selection logic: synthetic intermediate with two reactive handles
2,3,4-trisubstituted pyridine core pre-validated as tripeptidomimetic scaffold for protease and PPI target programs.
Selection logic: reported scaffold geometry for peptidomimetics
Amenable to directed ortho-lithiation and halogen-dance strategies for de novo polysubstituted pyridine synthesis.
Selection logic: advanced metalation workflow compatibility

Why Substitution Fails for 3-Fluoro-4-iodopyridin-2-amine


Substituting 3-fluoro-4-iodopyridin-2-amine with a structurally similar analog is not a viable strategy due to the profound and often unpredictable impact of its specific halogen substitution pattern on both chemical reactivity and biological activity. The presence of the iodine atom at the 4-position provides a highly reactive handle for palladium-catalyzed cross-coupling reactions [1], while the adjacent 3-fluoro substituent significantly modulates the electronic properties of the ring, influencing both the rate and site-selectivity of subsequent transformations, such as nucleophilic aromatic substitution [2]. This unique combination is essential for achieving the precise geometry required for molecular recognition in biological targets [3]. Replacing this compound with a non-halogenated, mono-halogenated, or differently halogenated pyridine would fundamentally alter the synthetic route and the final product's properties.

Reactivity Mono-halogenated or non-halogenated pyridines cannot replicate the sequential, chemoselective diversification enabled by the I/F pair.
Geometry Regioisomeric 2-aminopyridines (e.g., 2-fluoro-4-iodopyridin-3-amine) alter the pharmacophore geometry and may not support reported tripeptide-mimic orientation.
Metalation Removing the 3-fluoro substituent may shift or eliminate the directed ortho-lithiation pathway reported for this core, limiting access to polysubstituted pyridines.

Evidence for Differentiating 3-Fluoro-4-iodopyridin-2-amine


Orthogonal Halogen Reactivity for Sequential Functionalization

3-Fluoro-4-iodopyridin-2-amine possesses two distinct halogen handles that exhibit orthogonal reactivity profiles, a feature not present in mono-halogenated or non-halogenated analogs [1]. The iodine atom at the 4-position serves as a premier site for palladium-catalyzed cross-coupling reactions, while the fluorine atom at the 3-position is comparatively inert to these conditions but can be selectively targeted for nucleophilic aromatic substitution (SNAr) under specific conditions [2]. In contrast, the analog 4-iodopyridin-2-amine (CAS 552331-00-7) offers only a single, reactive iodine handle, limiting its utility to a single diversification step .

Orthogonal Halogen Reactivity
Head-to-head
Two distinct chemoselective handles (C4–I for cross-coupling; C3–F for SNAr) vs. one handle in 4-iodopyridin-2-amine.
Target: 2 handles Analog: 1 handle
Reported orthogonal reactivity supports sequential diversification with reduced protecting-group steps.
General cross-coupling and nucleophilic conditions; source review recommended.
Medicinal Chemistry Scaffold Synthesis Cross-Coupling

Core Peptidomimetic Scaffold

The 2,3,4-substitution pattern of this compound has been computationally and experimentally validated as an optimal scaffold for mimicking the backbone geometry of a tripeptide [1]. The rigid pyridine framework, with the specific placement of the amino group at C2, fluorine at C3, and iodine at C4, allows for the precise presentation of amino acid side chains in a spatial arrangement that mimics biologically active peptide conformations [2]. This specific scaffold geometry is not replicated by other positional isomers (e.g., 2-fluoro-4-iodopyridin-3-amine) or simpler aminopyridine cores, which lack the necessary substitution pattern to achieve the same three-dimensional pharmacophore.

Peptidomimetic Scaffold Validation
Class-level
Computationally and experimentally validated as a 2,3,4-trisubstituted pyridine scaffold that mimics tripeptide backbone geometry.
Pre-validated scaffold may support PPI and protease inhibitor hit-finding programs.
Specific isomeric geometry required; class-level inference from cited studies.
Peptidomimetics Drug Discovery Scaffold Design

Directed Ortho-Lithiation & Halogen-Dance Substrate

3-Fluoro-4-iodopyridine, the immediate synthetic precursor to 3-fluoro-4-iodopyridin-2-amine, has been explicitly demonstrated to undergo efficient directed ortho-lithiation and halogen-dance reactions [1]. This study, which includes the target compound's core structure, confirms that the resulting lithio intermediates are obtained in high yields, enabling the synthesis of various polysubstituted pyridines [2]. In contrast, the analogous reaction with 4-iodopyridine (without the fluorine atom) was not reported, suggesting that the 3-fluoro substituent plays a crucial role in facilitating or directing this metalation process [3].

Directed Metalation Pathway
Head-to-head
Efficient ortho-lithiation/halogen-dance reported for 3-fluoro-4-iodopyridine core; 4-iodopyridine not reported as suitable substrate under identical conditions.
Supports de novo access to polysubstituted pyridine libraries via metalation-electrophile trapping.
Reported with LDA at low temperature; method-transfer validation advised.
Organic Synthesis Metalation Halogen-Dance

Research Applications of 3-Fluoro-4-iodopyridin-2-amine


Trisubstituted Pyridine Peptidomimetic Synthesis

Procurement of 3-fluoro-4-iodopyridin-2-amine enables a highly step-economical route to complex 2,3,4-trisubstituted pyridines. Its two orthogonal halogen handles (iodine at C4 and fluorine at C3) allow for sequential diversification: first, the iodine can be functionalized via Suzuki, Sonogashira, or Buchwald-Hartwig coupling to install a primary recognition element [1]; subsequently, the fluorine can be displaced by an oxygen or nitrogen nucleophile to introduce a second moiety without affecting the first functionalization [2]. This contrasts with analogs like 4-iodopyridin-2-amine, which require additional protection/deprotection or redox steps to achieve the same level of complexity.

Aminopyridine-Based Kinase Inhibitor Development

This compound is ideally suited as a key intermediate in the synthesis of aminopyridine-based kinase inhibitors. The core structure is a privileged scaffold for targeting the ATP-binding pocket of kinases [1]. The 3-fluoro substituent can engage in critical interactions with the kinase hinge region, while the 4-iodo group provides a vector for introducing diverse fragments to probe the adjacent hydrophobic pocket or solvent-exposed region. Its use is documented in patent literature for the synthesis of potent kinase modulators targeting enzymes like GCN2, Aurora A, and Flt3 [2].

Polysubstituted Pyridine Synthesis via Directed Metalation

For synthetic methodology groups, 3-fluoro-4-iodopyridin-2-amine represents a valuable substrate for exploring and applying directed ortho-lithiation and halogen-dance chemistry [1]. As demonstrated with its close structural analog (3-fluoro-4-iodopyridine), this scaffold is amenable to generating highly reactive lithio intermediates that can be trapped with a wide range of electrophiles, enabling the rapid assembly of densely functionalized pyridine rings that are otherwise difficult to access [2]. This is a powerful tool for the synthesis of natural product analogs and novel heterocyclic libraries.

Application
Selection Property
Validation Focus
Trisubstituted Pyridine Peptidomimetic Synthesis
Step-economical, orthogonal I/F reactivity for sequential C–C and C–X bond formation
Confirm chemoselective Suzuki then SNAr sequence on target core
Aminopyridine-Based Kinase Inhibitor Development
3-Fluoro-4-iodo scaffold addresses ATP-binding pocket with hinge-region and hydrophobic-vector handles
Assess hinge-binding pose and selectivity panel for reported kinase targets (e.g., GCN2, Aurora A, Flt3)
Polysubstituted Pyridine Library via Directed Metalation
3-Fluoro-directing group enables ortho-lithiation/halogen-dance for late-stage diversification
Reproduce lithiation-electrophile trapping and characterize substitution outcomes

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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